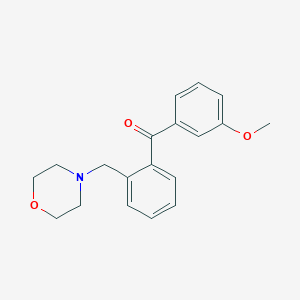

3'-Methoxy-2-morpholinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

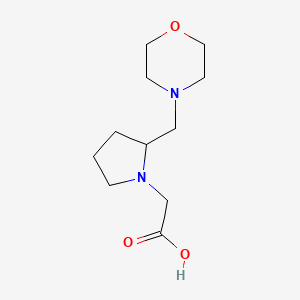

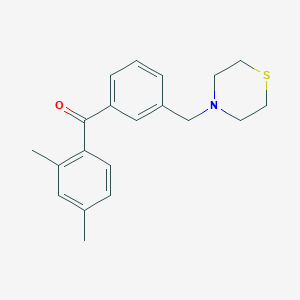

The compound "3'-Methoxy-2-morpholinomethyl benzophenone" is a derivative of benzophenone with potential biological activity. Benzophenone derivatives are known for their diverse pharmacological properties, including anti-proliferative activities against various types of neoplastic cells. The presence of a morpholine moiety and methoxy group in the structure of such compounds can significantly influence their biological activities and physical-chemical properties .

Synthesis Analysis

The synthesis of morpholine conjugated benzophenone analogues involves multi-step reaction sequences starting from hydroxy-aryl methanones. The introduction of a methyl group on the B ring of benzophenone has been found to be essential for antiproliferative activity. The synthesis process can lead to various derivatives with different substituents on the aromatic rings, which can affect their biological activities .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives, including the presence of a morpholine ring and methoxy group, plays a crucial role in their biological activity. For instance, the presence of a bromo group at the ortho position and a methyl group at the para position on the A ring of benzophenone significantly enhances anti-mitogenic activity. The molecular structure can also influence the mode of action, such as cell cycle arrest in the G2/M phase and induction of apoptosis through caspase-activated DNase .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including amination reactions. For example, 2-Benzyl-5-methoxy-1,4-benzoquinones react with morpholine to yield 2-phenylmorpholinomethylhydroquinones. Additionally, a novel side-chain amination reaction has been observed with 5-methoxy-2-(1-phenylethyl)-1,4-benzoquinones, leading to the formation of 2-morpholino-3-phenylbenzofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. For instance, the introduction of hydroxy and methoxy groups can affect the solubility and stability of these compounds. The metabolism of benzophenone-3 by liver microsomes results in the formation of hydroxylated metabolites, which indicates the potential for metabolic transformation of these compounds in biological systems . The synthesis of complex benzophenone derivatives, such as tetramethoxy and methylenedioxy substituted compounds, involves benzilic acid rearrangement and oxidative decarboxylation, which can further modify their physical and chemical properties .

Aplicaciones Científicas De Investigación

Reproductive Toxicity : BP-3, commonly used as an ultraviolet filter in skincare and as a food additive, has been studied for its potential reproductive toxicity. In humans, high levels of BP-3 exposure have been linked to changes in birth weight and gestational age. Animal studies also show that BP-3 exposure can affect reproductive parameters such as egg production and testosterone levels, possibly due to its endocrine-disrupting effects (Ghazipura et al., 2017).

Metabolism and Endocrine-Disrupting Activity : Research on the metabolism of BP-3 by rat and human liver microsomes has revealed the formation of various metabolites. These metabolites exhibit different levels of estrogenic and anti-androgenic activities, influencing the balance of estrogen and testosterone (Watanabe et al., 2015).

Effects on the Nervous System : BP-3's impact on the nervous system has been investigated. It can penetrate the skin, enter the bloodstream, and even cross the placental barrier, posing potential risks to embryonic neuronal cells and the developing mammalian brain. BP-3 has been shown to induce neurotoxicity, affect receptor functions, and potentially contribute to developmental abnormalities in neuronal cells (Wnuk & Kajta, 2021).

Photoinitiation in Polymerization : The excited state processes and reactivity of photoinitiators, including benzophenone derivatives like BP-3, have been studied for their use in photopolymerization. The substitution on the benzophenone molecule significantly affects the efficiency and reactivity of these photoinitiators (Fouassier et al., 1995).

Environmental Persistence and Removal : The environmental presence of BP-3 in aquatic environments has raised concerns regarding water quality and human health. Studies have examined the oxidation of BP-3 during water treatment processes, evaluating reaction kinetics, degradation products, and the removal efficiency of BP-3 (Yang & Ying, 2013).

Propiedades

IUPAC Name |

(3-methoxyphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-7-4-6-15(13-17)19(21)18-8-3-2-5-16(18)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHQODXLKKDGDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643524 |

Source

|

| Record name | (3-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methoxy-2-morpholinomethylbenzophenone | |

CAS RN |

898749-99-0 |

Source

|

| Record name | (3-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)